Benzyl benzoate-D12
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Overview
Description
Benzyl benzoate-D12 is a deuterium-labeled version of benzyl benzoate . Benzyl benzoate is an effective and inexpensive topical treatment for human scabies . It has vasodilating and spasmolytic effects and is present in many asthma and whooping cough drugs .
Synthesis Analysis
Benzyl benzoate can be prepared by the action of benzyl chloride on sodium benzoate, even in aqueous solution . Another method involves the action of alkoxides on benzaldehyde . The sodium alkoxide method is most convenient and practical . A study also mentions the synthesis of benzyl benzoate ester using commercial immobilized lipases .Molecular Structure Analysis
The molecular formula of this compound is C14D12O2 . Its average mass is 224.318 Da and its monoisotopic mass is 224.159058 Da .Chemical Reactions Analysis
Benzyl benzoate reacts with hydroxyl radicals in both gas and aqueous phases . The reaction rate constants followed the order of meta addition > para addition > ortho addition for the reaction of benzoic acid and hydroxyl radicals in both gas and aqueous media .Physical And Chemical Properties Analysis
Benzyl benzoate has a density of 1.1±0.1 g/cm^3, a boiling point of 324.1±11.0 °C at 760 mmHg, and a flash point of 147.8±0.0 °C . It has a molar refractivity of 62.5±0.3 cm^3 .Scientific Research Applications
Photolysis Research
Benzil, a related compound to Benzyl benzoate, has been studied for its behavior under photolysis in cyclohexane solutions. The research found that upon irradiation, several products including benzoic acid and benzaldehyde were formed, indicating complex chemical transformations under light exposure (Bunbury & Wang, 1968).
Chemical Diffusion Studies
Research on the diffusion coefficients of benzene in carbon dioxide at different temperatures and pressures provides insights into the behavior of similar aromatic compounds like Benzyl benzoate-D12 in various environments. This study is significant for understanding how these compounds interact in different chemical contexts (Funazukuri & Nishimoto, 1996).
Molecular Motion in Zeolites
The molecular motions of compounds like benzene-d6 and cyclohexane-d12, which are structurally related to this compound, have been studied in zeolite environments. This research helps in understanding the behavior of such compounds in porous materials, which is crucial for applications in catalysis and material science (Sato, Kunimori, & Hayashi, 1999).
Metabolic Pathways in Microorganisms
Investigations into the metabolic pathways of microorganisms have shown that compounds like benzene can be transformed into benzoate under anaerobic conditions. This suggests potential biotechnological applications of this compound in understanding and manipulating microbial metabolic pathways (Phelps, Zhang, & Young, 2001).
Understanding Chemical Reactions
Studies on the liquid-phase oxidation of benzyl alcohol over Pd nanoparticles have provided insights into the chemical reactions of related compounds. Such research can inform the understanding of the reaction mechanisms of this compound and similar molecules (Savara et al., 2014).
Biosynthesis in Plants and Bacteria
Research into the biosynthesis of benzoic acid in plants and bacteria offers valuable information on the natural production of related compounds like this compound. This can have implications in biotechnology and pharmaceuticals (Hertweck et al., 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 2,3,4,5,6-pentadeuteriobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFRYSPDFLNCH-USINEXLCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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